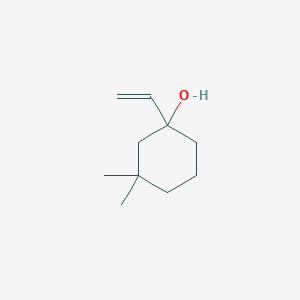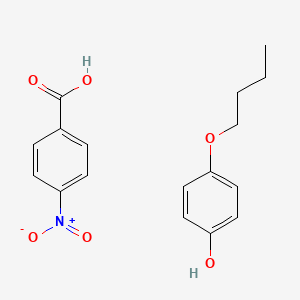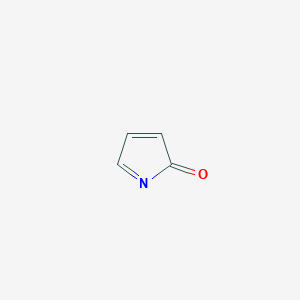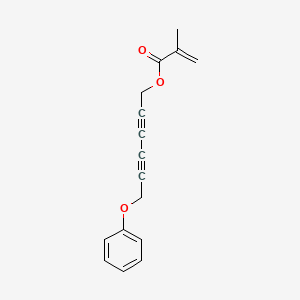![molecular formula C16H20N2O7 B14634144 dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate CAS No. 53880-83-4](/img/structure/B14634144.png)
dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylmethoxycarbonyl group and a butanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using a phenylmethoxycarbonyl (Cbz) group.
Coupling Reaction: The protected amino acid is then coupled with a suitable acylating agent to form the desired product.
Esterification: The carboxylic acid groups are esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (2S)-2-aminobutanedioate: A simpler derivative with similar structural features.
Phenylmethoxycarbonyl-protected amino acids: Compounds with similar protective groups.
Acylated amino acids: Compounds with similar acylation patterns.
Uniqueness
Dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
53880-83-4 |
|---|---|
Fórmula molecular |
C16H20N2O7 |
Peso molecular |
352.34 g/mol |
Nombre IUPAC |
dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate |
InChI |
InChI=1S/C16H20N2O7/c1-23-14(20)8-12(15(21)24-2)18-13(19)9-17-16(22)25-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,22)(H,18,19)/t12-/m0/s1 |
Clave InChI |
UEUMCIHIYJWZQL-LBPRGKRZSA-N |
SMILES isomérico |
COC(=O)C[C@@H](C(=O)OC)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
COC(=O)CC(C(=O)OC)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)


